Ethyl L-lysinate dihydrochloride

Peptide Synthesis Solution-Phase Chemistry Solubility

Ethyl L-lysinate dihydrochloride (CAS: 3844-53-9), also known as L-lysine ethyl ester dihydrochloride, is a white to off-white crystalline solid with a molecular weight of 247.17 g/mol and the molecular formula C8H20Cl2N2O2. It is the dihydrochloride salt of the ethyl ester derivative of the essential amino acid L-lysine, featuring a protected carboxylic acid group that enables its primary utility as a building block in solution-phase peptide synthesis.

Molecular Formula C8H20Cl2N2O2
Molecular Weight 247.16 g/mol
CAS No. 3844-53-9
Cat. No. B555000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl L-lysinate dihydrochloride
CAS3844-53-9
Synonyms3844-53-9; L-Lysineethylesterdihydrochloride; H-Lys-OEt.2HCl; EthylL-lysinatedihydrochloride; (S)-Ethyl2,6-diaminohexanoatedihydrochloride; H-Lys-OEt·2HCl; ethyl(2S)-2,6-diaminohexanoatedihydrochloride; EthylL-lysinateHCl; H-LYS-OET2HCL; PubChem18980; H-Lys-OEt?currency2HCl; AC1Q3B1Z; KSC491O3H; 62880_ALDRICH; L5754_SIGMA; SCHEMBL213479; 62880_FLUKA; CTK3J1733; lysineethylesterdihydrochloride; DZIYAIZKJOHVQC-KLXURFKVSA-N; MolPort-003-937-839; AC1L3277; EINECS223-340-3; AR-1I9778
Molecular FormulaC8H20Cl2N2O2
Molecular Weight247.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCCN)N.Cl
InChIInChI=1S/C8H18N2O2.2ClH/c1-2-12-8(11)7(10)5-3-4-6-9;;/h7H,2-6,9-10H2,1H3;2*1H/t7-;;/m0../s1
InChIKeyDZIYAIZKJOHVQC-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What is Ethyl L-lysinate Dihydrochloride (CAS 3844-53-9)? A Physicochemical Profile for Scientific Procurement


Ethyl L-lysinate dihydrochloride (CAS: 3844-53-9), also known as L-lysine ethyl ester dihydrochloride, is a white to off-white crystalline solid with a molecular weight of 247.17 g/mol and the molecular formula C8H20Cl2N2O2 . It is the dihydrochloride salt of the ethyl ester derivative of the essential amino acid L-lysine, featuring a protected carboxylic acid group that enables its primary utility as a building block in solution-phase peptide synthesis . The compound is hygroscopic, exhibits an optical rotation of [α]20/D +10±1° (c = 2% in H2O), and decomposes upon melting at approximately 145–150°C .

Why L-Lysine or L-Lysine Hydrochloride Cannot Substitute for Ethyl L-lysinate Dihydrochloride in Peptide Synthesis


Direct substitution of Ethyl L-lysinate dihydrochloride with L-lysine or L-lysine hydrochloride fails in peptide synthesis workflows due to fundamental differences in functional group protection and solubility characteristics. L-Lysine possesses a free carboxylic acid group that will undergo uncontrolled, competing reactions during standard coupling procedures, leading to heterogeneous mixtures, low yields, and purification challenges . The ethyl ester group in Ethyl L-lysinate dihydrochloride serves as a temporary protecting group, enabling chemoselective coupling exclusively at the α- or ε-amino positions . Furthermore, while L-lysine hydrochloride exhibits high water solubility (up to 100 mg/mL), the ethyl ester dihydrochloride salt provides distinct solubility and partitioning behavior in organic-aqueous systems that is optimized for solution-phase peptide assembly .

Quantitative Differentiation Evidence for Ethyl L-lysinate Dihydrochloride (CAS 3844-53-9) vs. In-Class Comparators


Solubility in Organic-Aqueous Systems: Ethyl Ester Dihydrochloride vs. L-Lysine Hydrochloride

While L-lysine hydrochloride is highly water-soluble (up to 100 mg/mL), Ethyl L-lysinate dihydrochloride exhibits enhanced solubility in organic-aqueous mixed solvent systems, a critical requirement for solution-phase peptide coupling. In DMSO, Ethyl L-lysinate dihydrochloride achieves a solubility of 10 mM , whereas L-lysine hydrochloride is reported as insoluble in DMSO [1]. This differential solubility enables homogeneous reaction conditions when using coupling reagents that require partial organic character.

Peptide Synthesis Solution-Phase Chemistry Solubility

Thermal Stability and Decomposition Profile: Ethyl Ester vs. Methyl Ester Derivatives

Ethyl L-lysinate dihydrochloride decomposes upon melting at approximately 145–150°C , whereas the corresponding methyl ester analog, L-lysine methyl ester dihydrochloride, exhibits a significantly higher melting point of 197–215°C (with decomposition reported at 213–215°C) . The lower thermal decomposition threshold of the ethyl ester indicates a reduced energy barrier for ester cleavage, which may correlate with faster deprotection kinetics under mild basic conditions—a desirable feature in stepwise peptide assembly.

Thermal Analysis Storage Stability Amino Acid Derivatives

Chiral Purity Maintenance: Optical Rotation of Ethyl L-lysinate Dihydrochloride

The specific optical rotation of Ethyl L-lysinate dihydrochloride is consistently reported across multiple vendors as [α]20/D +10±1° (c = 2% in H2O) . This narrow and well-defined optical rotation specification serves as a critical identity and purity marker, ensuring that the compound retains the L-configuration essential for biological activity. In contrast, the free base form (L-lysine ethyl ester, CAS 4117-33-3) and the methyl ester derivative exhibit different and broader optical rotation ranges, necessitating separate analytical standards.

Chiral Purity Quality Control Optical Rotation

Storage Stability Profile: Long-Term Integrity at -20°C

Vendor documentation specifies that Ethyl L-lysinate dihydrochloride powder remains stable for 3 years when stored at -20°C and for 2 years at 4°C . This quantitative stability data provides procurement and inventory management guidance that is essential for laboratories requiring long-term reagent reliability. The compound is explicitly noted as hygroscopic , requiring sealed, dry storage to prevent moisture-induced degradation.

Storage Conditions Long-Term Stability Reagent Management

Commercial Purity Specifications: ≥98% (HPLC) Across Major Suppliers

Ethyl L-lysinate dihydrochloride is commercially available with a guaranteed purity of ≥98% by HPLC from multiple reputable vendors, including Chem-Impex, BOC Sciences, and Thomas Scientific . This high and consistent purity specification minimizes batch-to-batch variability in peptide synthesis yields. While L-lysine hydrochloride is also available at high purity, the ethyl ester derivative is specifically manufactured and assayed for use as a protected amino acid building block, with impurity profiles relevant to peptide coupling.

Purity Analysis Quality Assurance HPLC

Utility as a Precursor to Bioactive Natural Products: Myxochelin Synthesis

Ethyl L-lysinate dihydrochloride is specifically employed as a starting reagent in the synthesis of myxochelin, a siderophore natural product with demonstrated strong anti-tumor activity . This application leverages the compound's dual amino functionality in a protected ester form, enabling sequential amide coupling with aryl groups at both the α- and ε-amino positions [1]. This specific synthetic utility is not readily replicated with unprotected L-lysine or simple hydrochloride salts.

Natural Product Synthesis Antitumor Agents Myxochelin

Where to Deploy Ethyl L-lysinate Dihydrochloride (CAS 3844-53-9) Based on Quantitative Differentiation


Solution-Phase Peptide Synthesis Requiring Orthogonal Carboxyl Protection

In solution-phase peptide synthesis, the ethyl ester group serves as a temporary protecting group for the carboxylic acid, allowing chemoselective amide bond formation at the α- or ε-amino groups. Ethyl L-lysinate dihydrochloride's 10 mM solubility in DMSO enables homogeneous reaction conditions with common coupling reagents, a distinct advantage over L-lysine hydrochloride which is insoluble in DMSO. This makes it the preferred building block for constructing peptide chains where the C-terminus must remain protected until the final synthetic step .

Synthesis of Myxochelin and Related Catecholate Siderophores

The compound is a validated starting material for the synthesis of myxochelin A and its derivatives, a class of catecholate-type siderophores with anti-tumor activity. The protected ethyl ester form allows sequential amide coupling of aryl groups to both the α- and ε-amino positions without interference from the carboxyl group. This application is supported by peer-reviewed synthetic methodology and represents a non-interchangeable use case relative to L-lysine hydrochloride [1].

Chiral Building Block Procurement with Rigorous Quality Specifications

For laboratories requiring amino acid derivatives with well-defined chiral purity and identity, Ethyl L-lysinate dihydrochloride offers a tightly specified optical rotation of +10±1° (c=2% in H2O) across multiple vendors. This reproducibility in analytical parameters simplifies incoming quality control and reduces the risk of batch-to-batch variability. The availability of ≥98% (HPLC) purity grade material from multiple suppliers further supports reliable procurement for sensitive research applications .

Long-Term Reagent Stockpiling for Peptide Synthesis Laboratories

The explicitly documented long-term storage stability—3 years at -20°C in powder form—allows peptide synthesis laboratories to bulk-purchase the compound with confidence, minimizing the frequency of reordering and ensuring consistent reagent availability across multi-year research programs. This is particularly valuable for core facilities that maintain common building block inventories .

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